A Comprehensive Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Bis(4-(hexyloxy)phenyl)amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-(hexyloxy)phenyl)amine, with the CAS number 1158909-71-7 , is a secondary diarylamine characterized by the presence of two hexyloxy-substituted phenyl rings attached to a central nitrogen atom.[1] This symmetrical molecule belongs to a class of compounds that are of significant interest in materials science and organic electronics. The long alkyl chains introduced by the hexyloxy groups impart solubility in organic solvents, a crucial property for solution-based processing of organic electronic devices. Diarylamine cores are well-known for their electron-donating and hole-transporting properties, making them fundamental building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. This guide provides an in-depth overview of the properties, a plausible high-yield synthesis protocol, and potential applications of Bis(4-(hexyloxy)phenyl)amine.
Physicochemical and Safety Properties
Bis(4-(hexyloxy)phenyl)amine is a solid at room temperature, appearing as a white to light yellow or light red powder or crystal.[1] It is classified as air-sensitive and should be stored under an inert atmosphere to prevent degradation.[1]
Table 1: Physicochemical Properties of Bis(4-(hexyloxy)phenyl)amine
| Property | Value | Source |
| CAS Number | 1158909-71-7 | [1] |
| Molecular Formula | C₂₄H₃₅NO₂ | [1] |
| Molecular Weight | 369.55 g/mol | [1] |
| Appearance | White to light yellow to light red powder to crystal | [1] |
| Melting Point | 77.0 - 81.0 °C | [1] |
| Solubility | While not extensively reported, its structure suggests good solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. | Inferred from structure |
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and should be supplemented with a full Safety Data Sheet (SDS) before handling.[2]
Proposed Synthesis: Buchwald-Hartwig Amination
The choice of the Buchwald-Hartwig amination is justified by its high functional group tolerance, generally high yields, and its proven efficacy in the synthesis of a vast array of diarylamines. The reaction typically employs a palladium catalyst and a phosphine ligand, with a base to facilitate the catalytic cycle.
Experimental Protocol
Reaction: 4-hexyloxyaniline + 1-bromo-4-hexyloxybenzene → Bis(4-(hexyloxy)phenyl)amine
Materials:
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4-hexyloxyaniline
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1-bromo-4-hexyloxybenzene
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Nitrogen or Argon gas (for inert atmosphere)
Procedure:
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Reaction Setup: To a dry Schlenk flask, add 4-hexyloxyaniline (1.0 equivalent), 1-bromo-4-hexyloxybenzene (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Bis(4-(hexyloxy)phenyl)amine.
Synthesis Workflow Diagram
Caption: Proposed Buchwald-Hartwig synthesis of Bis(4-(hexyloxy)phenyl)amine.
Spectroscopic Characterization (Expected)
While specific spectra for Bis(4-(hexyloxy)phenyl)amine are not publicly available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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A triplet around 0.9 ppm corresponding to the terminal methyl (CH₃) protons of the hexyloxy chains.
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A series of multiplets between 1.3 and 1.8 ppm for the methylene (CH₂) protons of the hexyl chains.
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A triplet around 3.9-4.0 ppm for the methylene protons adjacent to the oxygen atom (O-CH₂).
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A broad singlet in the region of 5.5-6.5 ppm for the N-H proton.
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Doublets in the aromatic region (6.8-7.2 ppm) corresponding to the protons on the phenyl rings.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Alkyl carbon signals between 14 and 32 ppm.
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A signal around 68 ppm for the O-CH₂ carbon.
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Aromatic carbon signals in the range of 115-155 ppm. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the oxygen.
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IR (Infrared) Spectroscopy:
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A sharp absorption band around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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Strong C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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C-O stretching vibrations (aryl ether) in the region of 1230-1270 cm⁻¹.
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Aromatic C=C stretching absorptions between 1450 and 1600 cm⁻¹.
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MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 369.55. Common fragmentation patterns would involve the loss of the hexyl chains.
Potential Applications
The structural features of Bis(4-(hexyloxy)phenyl)amine make it a promising candidate for various applications in organic electronics and materials science.
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Hole Transport Layers (HTLs) in OLEDs and OPVs: The diarylamine core is an excellent hole transporter. The hexyloxy chains enhance solubility, allowing for the formation of uniform thin films via solution processing techniques like spin-coating or inkjet printing.
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Perovskite Solar Cells: Diarylamine-based molecules are widely used as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies and device stability.
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Organic Field-Effect Transistors (OFETs): The semiconducting nature of diarylamines makes them suitable for use as the active layer in OFETs.
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Building Block for Advanced Materials: Bis(4-(hexyloxy)phenyl)amine can serve as a versatile precursor for the synthesis of more complex, functional molecules. For instance, the secondary amine can be further functionalized to create triarylamines with tailored electronic properties.
Conclusion
Bis(4-(hexyloxy)phenyl)amine is a valuable chemical compound with significant potential in the field of materials science, particularly for the development of organic electronic devices. Its synthesis can be reliably achieved through established methods like the Buchwald-Hartwig amination. The combination of a hole-transporting diarylamine core and solubilizing hexyloxy chains provides a molecular design that is highly sought after for solution-processable electronic applications. Further research into this and related molecules is likely to yield advancements in the performance and processing of organic electronic devices.
